molecular formula C15H15N5O4S2 B2645144 methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034603-29-5

methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2645144
CAS No.: 2034603-29-5
M. Wt: 393.44
InChI Key: VDWBLNYROPNNKO-UHFFFAOYSA-N
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Description

Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate: is a complex organic compound that features a unique combination of pyrazole, pyrazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core, which is then functionalized through a series of reactions to introduce the pyrazole and pyrazine groups. The sulfamoyl group is introduced via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: In biological research, methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it valuable for the development of new products and technologies .

Mechanism of Action

The mechanism of action of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
  • 3-Sulfonyl amino-2-thiophenecarboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-20-10(7-11(19-20)12-9-16-4-5-17-12)8-18-26(22,23)13-3-6-25-14(13)15(21)24-2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWBLNYROPNNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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